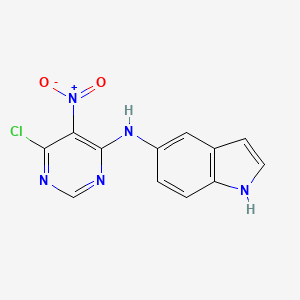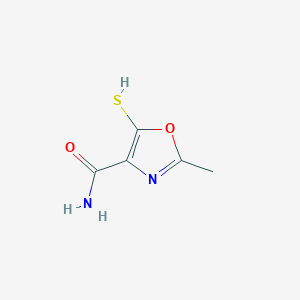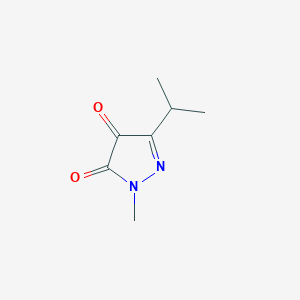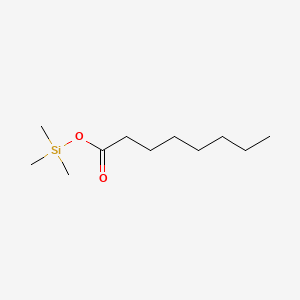
Trimethylsilyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl octanoate is an organosilicon compound with the molecular formula C11H24O2Si. It is an ester derived from octanoic acid and trimethylsilyl alcohol. This compound is known for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl octanoate can be synthesized through the esterification of octanoic acid with trimethylsilyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Octanoic acid
Reduction: Octanol
Substitution: Various substituted octanoates depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: The compound is utilized in the modification of biomolecules for analytical purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trimethylsilyl octanoate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group is known for its ability to protect hydroxyl groups during chemical reactions, thereby preventing unwanted side reactions. This protective effect is achieved through the formation of stable trimethylsilyl ethers, which can be selectively removed under mild conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl cyanide
- Trimethylsilyl acetate
Uniqueness
Trimethylsilyl octanoate is unique due to its specific ester structure, which combines the properties of both octanoic acid and trimethylsilyl alcohol. This combination imparts distinct reactivity and stability characteristics, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
55494-06-9 |
|---|---|
Molekularformel |
C11H24O2Si |
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
trimethylsilyl octanoate |
InChI |
InChI=1S/C11H24O2Si/c1-5-6-7-8-9-10-11(12)13-14(2,3)4/h5-10H2,1-4H3 |
InChI-Schlüssel |
GRHSLTISTCPPAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


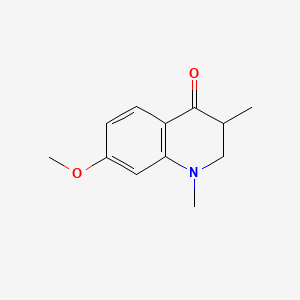
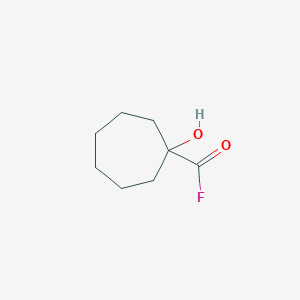
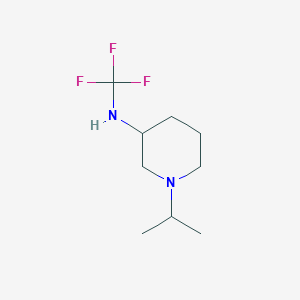


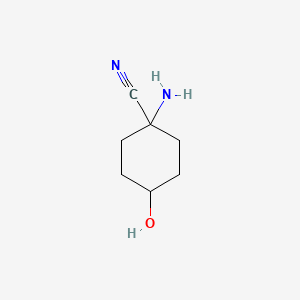
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13946585.png)
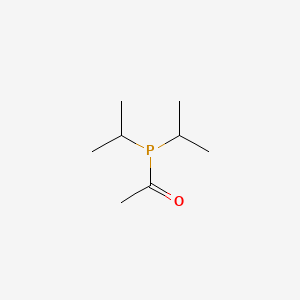
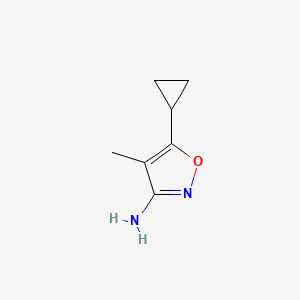

![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
